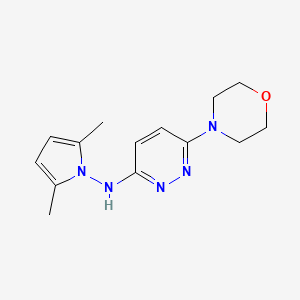
Mopidralazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mopidralazine is an organic compound belonging to the class of dialkylarylamines, which are aliphatic aromatic amines where the amino group is linked to two aliphatic chains and one aromatic group . It is known for its effectiveness in treating uncontrolled hypertension when used in combination with a beta-blocker and a diuretic .
Preparation Methods
The synthesis of Mopidralazine involves several key steps:
Starting Material: The process begins with 3,6-dichloropyridazine.
First Reaction: This compound is reacted with morpholine in a suitable solvent to produce 3-morpholino-6-chloropyridazine.
Second Reaction: The intermediate is then reacted with hydrazine hydrate to form a hydrazine derivative.
Final Step: The hydrazine derivative is reacted with acetonylacetone in acetic acid to yield this compound.
Chemical Reactions Analysis
Mopidralazine undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions: Hydrazine hydrate and acetonylacetone are commonly used in the synthesis of this compound.
Scientific Research Applications
Mopidralazine has several applications in scientific research:
Mechanism of Action
Mopidralazine exerts its antihypertensive effects through direct vasodilation of arterioles, which decreases systemic resistance. The exact mechanism involves inhibition of calcium release from the sarcoplasmic reticulum and inhibition of myosin phosphorylation in arterial smooth muscle cells .
Comparison with Similar Compounds
Mopidralazine is similar to other antihypertensive agents like hydralazine. it is unique due to its specific chemical structure and the presence of the pyrrole ring, which influences its metabolic pathways . Similar compounds include:
Properties
CAS No. |
75841-82-6 |
|---|---|
Molecular Formula |
C14H19N5O |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-(2,5-dimethylpyrrol-1-yl)-6-morpholin-4-ylpyridazin-3-amine |
InChI |
InChI=1S/C14H19N5O/c1-11-3-4-12(2)19(11)17-13-5-6-14(16-15-13)18-7-9-20-10-8-18/h3-6H,7-10H2,1-2H3,(H,15,17) |
InChI Key |
JBVCSNJKVNKDHK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1NC2=NN=C(C=C2)N3CCOCC3)C |
Canonical SMILES |
CC1=CC=C(N1NC2=NN=C(C=C2)N3CCOCC3)C |
Related CAS |
86703-02-8 (hydrochloride) |
Synonyms |
MDL 899 MDL-899 mopidralazine mopidralazine hydrochloride N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


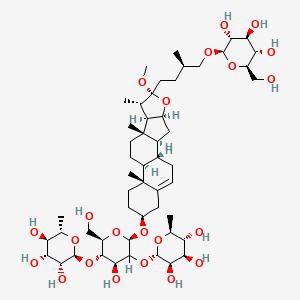

![Pregn-4-ene-3,20-dione, 21-chloro-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11beta,16alpha)-](/img/structure/B1213345.png)

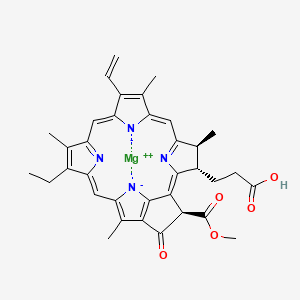


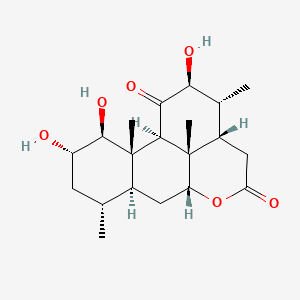
![2-[3,4-Dihydroxy-5-[6-O-(3,4-dihydroxy-trans-cinnamoyl)-beta-D-glucopyranosyloxy]phenyl]-3-(beta-D-glucopyranosyloxy)-5-[6-O-(3,4-dihydroxy-cis-cinnamoyl)-beta-D-glucopyranosyloxy]-7-hydroxy-1-benzopyrylium](/img/structure/B1213356.png)
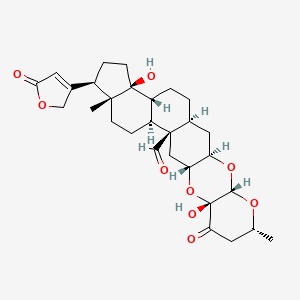

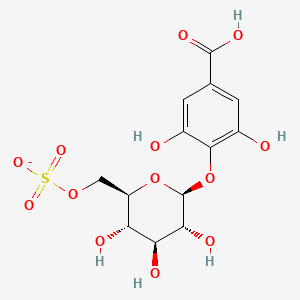
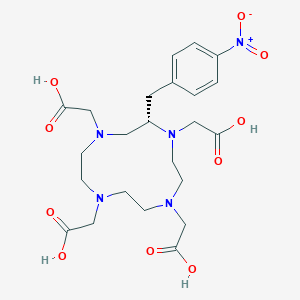
![[2-(Butan-2-yl)-4,4-dimethyl-2-pentyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B1213363.png)
